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Compound of Interest

Compound Name: NCGC00378430

Cat. No.: B15575477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor

NCGC00378430, focusing on its role in the inhibition of cancer cell metastasis. The information

presented herein is compiled from publicly available research and is intended to serve as a

resource for professionals in the fields of oncology, cancer biology, and pharmacology.

Executive Summary
Metastasis remains a primary driver of cancer-related mortality, necessitating the development

of novel therapeutic agents that can effectively target the molecular machinery of cancer cell

dissemination. NCGC00378430 has emerged as a promising investigational compound that

inhibits cancer cell metastasis by disrupting a key protein-protein interaction. This guide details

the mechanism of action, preclinical efficacy, and experimental protocols associated with

NCGC00378430, providing a foundational resource for further research and development.

Mechanism of Action: Targeting the SIX1/EYA2
Complex
NCGC00378430 functions as a potent inhibitor of the interaction between the Sine oculis

homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2) proteins.[1][2][3][4] The

SIX1/EYA complex is a critical transcription factor involved in embryonic development that
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becomes aberrantly reactivated in several cancers to promote cell proliferation, survival,

migration, and invasion.[2][4]

By disrupting the SIX1/EYA2 interaction, NCGC00378430 effectively counteracts the

downstream effects of this oncogenic complex.[1][5] Notably, it has been shown to reverse the

transcriptional and metabolic profiles mediated by the overexpression of SIX1.[1][2][4][5] A key

consequence of this inhibition is the reversal of the epithelial-mesenchymal transition (EMT), a

cellular program that is hijacked by cancer cells to gain migratory and invasive properties.[1][2]

[4][5]

Signaling Pathway Inhibition
The anti-metastatic effects of NCGC00378430 are significantly mediated through its impact on

the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][4][6][7] The SIX1/EYA

complex is known to potentiate TGF-β signaling, which is a key driver of EMT and metastasis.

NCGC00378430 has been demonstrated to reverse SIX1-induced TGF-β signaling.[1][2][4][5]

This leads to the blockage of TGF-β induced activation of p-Smad3, a critical downstream

effector in the pathway.[1][2][4] The inhibition of this pathway results in the upregulation of the

epithelial marker E-cadherin and the downregulation of the mesenchymal marker fibronectin

(FN1).[1][2][4]
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Caption: NCGC00378430 inhibits the SIX1/EYA2 complex, blocking TGF-β signaling and EMT.

Quantitative Preclinical Data
The preclinical efficacy of NCGC00378430 has been evaluated through various in vitro and in

vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of NCGC00378430
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Assay Cell Line Parameter Value Reference

AlphaScreen -
IC50 (SIX1/EYA2

Interaction)
52 µM [1][2][4]

TGF-β Induced

EMT
T47D Concentration 20 µM [1][2][4]

Effect

Blocks p-Smad3

activation, FN1

upregulation, E-

cadherin

downregulation

[1][2][4]

SIX1

Overexpression
MCF7 Concentration 10 µM [1]

Effect

Reverses SIX1-

induced increase

in p-SMAD3,

restores

membranous E-

cadherin, inhibits

FN1 expression

[1][2][4]

SIX1-EYA2

Interaction

MCF7, T47D,

MDA-MB-231
Concentration 10 or 20 µM [1]

Effect
Disrupts SIX1-

EYA2 interaction
[1][2]

Table 2: In Vivo Efficacy of NCGC00378430 in a Breast Cancer Metastasis Mouse Model
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Parameter Value
Dosing
Schedule

Outcome Reference

Dose 25 mg/kg

Local injection

every other day

from day 3 to 21

Dramatically

decreased

distant

metastatic

burden

[1][2]

Effect on Primary

Tumor

No significant

growth inhibition
-

Suggests a

specific anti-

metastatic effect

[2][5]

Table 3: Pharmacokinetic Properties of NCGC00378430

Parameter Value
Administration
Route

Reference

T1/2α 0.25 hours 20 mg/kg IV [1][2]

CL 6.19 L/hr•kg 20 mg/kg IV [1]

Vss 4.08 L/kg 20 mg/kg IV [1]

Cmax 6703 ng/mL 20 mg/kg IV [1]

AUC 3234 ng/mL•hr 20 mg/kg IV [1]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below

are summaries of key experimental protocols.

AlphaScreen Assay for SIX1-EYA2 Interaction
This assay was utilized to identify and characterize inhibitors of the SIX1-EYA2 protein-protein

interaction.
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Start

Biotinylated SIX1 and GST-tagged EYA2 proteins are incubated together.

Streptavidin-coated donor beads and anti-GST acceptor beads are added. NCGC00378430 is added to the assay.

In the presence of interaction, beads come into close proximity.

Excitation at 680 nm leads to singlet oxygen transfer and emission at 520-620 nm.

Disruption of SIX1-EYA2 interaction prevents bead proximity.

Signal is reduced, allowing for IC50 determination.

Click to download full resolution via product page

Caption: Workflow for the AlphaScreen assay to measure SIX1-EYA2 interaction inhibition.

Protocol Summary: The amplified luminescent proximity homogeneous assay (AlphaScreen)

was used to screen for small molecule inhibitors of the SIX1–EYA2 interaction.[6][7]

Cell Invasion Assay
To assess the impact of NCGC00378430 on the invasive potential of cancer cells, a standard

Boyden chamber assay is employed.

Protocol Summary: Cell invasion assays are performed using chambers with a Matrigel-coated

membrane. Cells are seeded in the upper chamber in serum-free media, with or without

NCGC00378430. The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

After a defined incubation period, non-invading cells are removed from the top of the

membrane, and invading cells on the bottom are fixed, stained, and quantified.
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In Vivo Metastasis Model
The anti-metastatic potential of NCGC00378430 was evaluated in a mouse model of breast

cancer.

Orthotopic injection of breast cancer cells (e.g., MCF7-SIX1) into the mammary fat pad of immunodeficient mice.

Tumors are allowed to establish.

Treatment is initiated with NCGC00378430 (e.g., 25 mg/kg) or vehicle control via local injection.

Treatment is administered every other day for a specified period (e.g., 18 days).

Primary tumor growth is monitored. At the end of the study, mice are euthanized and distant organs (e.g., lungs, liver) are harvested.

Metastatic burden is quantified (e.g., by histology or bioluminescence imaging).

Click to download full resolution via product page

Caption: Experimental workflow for the in vivo assessment of NCGC00378430's anti-metastatic

activity.

Protocol Summary: For the tumor xenograft model, cancer cells are mixed with small molecules

at specified concentrations and injected into mice.[6] The same concentrations of the small

molecules are then injected every 5 days.[6] At the conclusion of the experiment, tumors are
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excised for further analysis.[6] All animal experiments are conducted in accordance with an

approved Institutional Animal Care and Use Committee (IACUC) protocol.[6][7]

Synthesis of NCGC00378430
The chemical synthesis of NCGC00378430 involves a multi-step process.

Synthetic Scheme Summary: The synthesis begins with the nucleophilic substitution of 2-

methoxy-5-nitrobenzenesulfonyl chloride with morpholine.[5] This is followed by a palladium-

on-carbon catalyzed hydrogenation of the nitro group to an aniline.[5] Finally, the aniline

undergoes an HATU-mediated amide coupling with commercially available 3-(1H-pyrrol-1-

yl)benzoic acid to yield NCGC00378430, which is chemically known as N-(4-methoxy-3-

(morpholinosulfonyl)phenyl)-3-(1H-pyrrol-1-yl)benzamide.[5]

Conclusion and Future Directions
NCGC00378430 represents a promising first-in-class inhibitor of the SIX1/EYA2 transcriptional

complex with demonstrated anti-metastatic properties in preclinical models of breast cancer. Its

mechanism of action, centered on the reversal of EMT through the inhibition of TGF-β

signaling, provides a strong rationale for its further development. Future research should focus

on optimizing the pharmacokinetic properties of NCGC00378430, evaluating its efficacy in a

broader range of cancer types where the SIX1/EYA axis is implicated, and identifying predictive

biomarkers for patient stratification. The long-term effects observed after treatment cessation in

vivo suggest that NCGC00378430 may induce durable changes in tumor cells, a phenomenon

that warrants further investigation.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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